molecular formula C21H24N4O2 B2450297 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 902252-98-6

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2450297
CAS No.: 902252-98-6
M. Wt: 364.449
InChI Key: IGEJAXSXPUTMAR-UHFFFAOYSA-N
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Description

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a piperazine ring, a methoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylpiperazine with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a hydrazine derivative to form the oxadiazole ring. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(4-Methylphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
  • 2-((4-(4-Ethoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole
  • 2-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Uniqueness

The uniqueness of 2-((4-(4-Methoxyphenyl)piperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-16-3-5-17(6-4-16)21-23-22-20(27-21)15-24-11-13-25(14-12-24)18-7-9-19(26-2)10-8-18/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEJAXSXPUTMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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